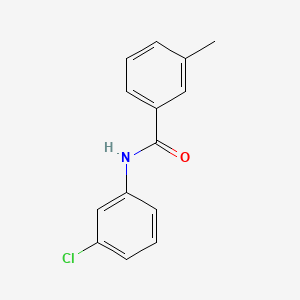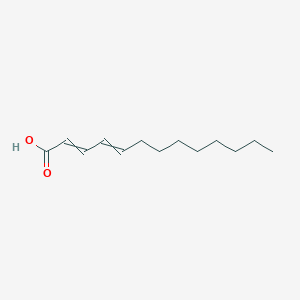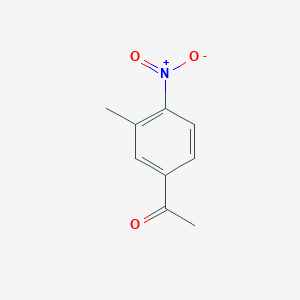
1-(3-Methyl-4-nitrophenyl)ethanone
Overview
Description
1-(3-Methyl-4-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO3 . It is also known by other names such as 3’-Methyl-4’-nitroacetophenone .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.1461 . It has a density of 1.2±0.1 g/cm3, a boiling point of 291.7±20.0 °C at 760 mmHg, and a flash point of 134.7±14.6 °C . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Phase Equilibrium and Solubility Studies
- Phase Equilibrium and Solubility in Solvents : Research on 1-(3-nitrophenyl)ethanone, a compound structurally related to 1-(3-Methyl-4-nitrophenyl)ethanone, has revealed insights into its solid-liquid phase equilibrium and ternary phase diagrams in different solvents. This information is crucial for understanding the solubility and separation processes of such compounds (Li et al., 2019).
Synthesis and Transformation Studies
Formation of Aminobenzo[b]thiophenes : Research has shown that compounds similar to this compound can be used in the synthesis of aminobenzo[b]thiophenes through reactions with primary or secondary amines. This indicates potential uses in synthetic chemistry (Androsov et al., 2010).
Catechol-O-Methyltransferase Inhibitor Synthesis : A derivative of this compound, known as BIA 3-202, has been synthesized and shown to act as a catechol-O-methyltransferase (COMT) inhibitor. This suggests its utility in developing treatments for conditions like Parkinson's disease (Parada et al., 2001).
Formation of Hydrazones : Studies involving the hydrazinolysis of derivatives of this compound have led to the formation of hydrazones, important in various chemical syntheses (Smolyar, 2010).
Antimicrobial Activity of Derivatives : Research has been conducted on derivatives of this compound, exploring their potential antimicrobial properties. This indicates potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Synthesis of Imidazolidinones : Studies have shown that 4-nitrophenylglyoxal, related to this compound, reacts to form imidazolidinones, which have potential pharmaceutical applications (Shtamburg et al., 2019).
Peripheral Inhibitors of Catechol-O-Methyltransferase : Another study on the compound BIA 3-202, a derivative of this compound, shows its potential as a peripheral inhibitor of COMT, which could be significant in treating diseases like Parkinson's (Learmonth et al., 2002).
Antioxidant, Antifungal, and Antibacterial Activities : Research on quinoline derivatives related to this compound shows promising antioxidant, antifungal, and antibacterial properties, indicating potential for drug development (Kumar & Vijayakumar, 2017).
Antimicrobial Activity of Chalcone Derivatives : Chalcone derivatives of this compound have been studied for their antimicrobial properties, offering another avenue for pharmaceutical applications (Patel & Patel, 2012).
Photochemical Studies : The photochemistry of derivatives of this compound has been explored, which is relevant in understanding light-induced chemical reactions and potential applications in photodynamic therapy (Castellan et al., 1990).
properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMJKHBPSNGUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





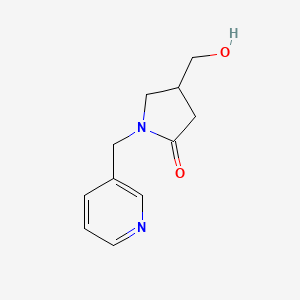
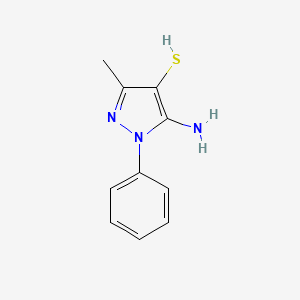

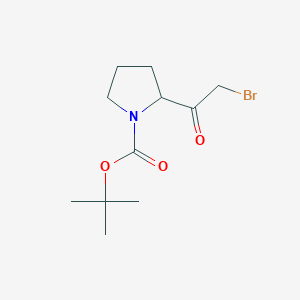
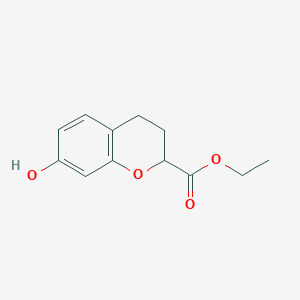
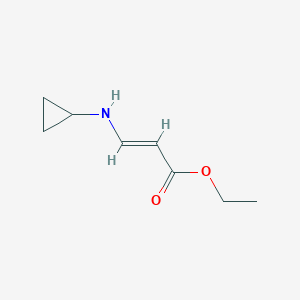
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B3317610.png)
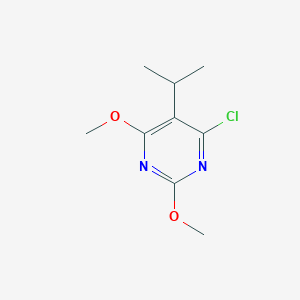
![Ethanol, 2-[bis[2-(docosyloxy)ethyl]amino]-](/img/structure/B3317620.png)
![4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B3317627.png)
